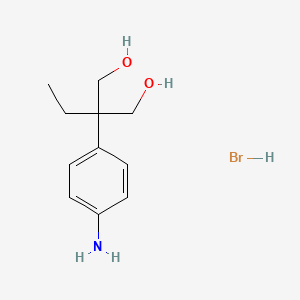
1,3-Propanediol, 2-(p-aminophenyl)-2-ethyl-, hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediol, 2-(p-aminophenyl)-2-ethyl-, hydrobromide is a chemical compound that belongs to the class of amino alcohols
准备方法
The synthesis of 1,3-Propanediol, 2-(p-aminophenyl)-2-ethyl-, hydrobromide typically involves several steps. One common synthetic route includes the reaction of 2-(p-aminophenyl)-2-ethyl-1,3-propanediol with hydrobromic acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize the efficiency and scalability of the synthesis process.
化学反应分析
1,3-Propanediol, 2-(p-aminophenyl)-2-ethyl-, hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions include corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield alcohols or amines.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles. The major products formed from substitution reactions depend on the specific reagents and conditions used.
科学研究应用
1,3-Propanediol, 2-(p-aminophenyl)-2-ethyl-, hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential role in biochemical pathways and its interactions with biological molecules.
Industry: It is used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 1,3-Propanediol, 2-(p-aminophenyl)-2-ethyl-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The exact molecular targets and pathways involved can vary based on the specific application and context of use.
相似化合物的比较
1,3-Propanediol, 2-(p-aminophenyl)-2-ethyl-, hydrobromide can be compared with other similar compounds, such as:
2-Amino-1-(p-aminophenyl)-1,3-propanediol: This compound shares a similar structural framework but differs in its functional groups and reactivity.
2-Amino-2-methyl-1,3-propanediol: Another related compound with variations in its alkyl substituents, leading to different chemical and biological properties.
2-Amino-2-ethyl-1,3-propanediol: Similar in structure but with distinct functional groups that influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
属性
CAS 编号 |
25451-04-1 |
|---|---|
分子式 |
C11H18BrNO2 |
分子量 |
276.17 g/mol |
IUPAC 名称 |
2-(4-aminophenyl)-2-ethylpropane-1,3-diol;hydrobromide |
InChI |
InChI=1S/C11H17NO2.BrH/c1-2-11(7-13,8-14)9-3-5-10(12)6-4-9;/h3-6,13-14H,2,7-8,12H2,1H3;1H |
InChI 键 |
ZDSZCUGBELZLCO-UHFFFAOYSA-N |
规范 SMILES |
CCC(CO)(CO)C1=CC=C(C=C1)N.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


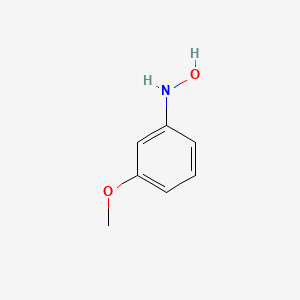

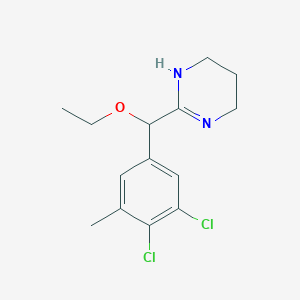
![6-(9h-Fluoren-3-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14689299.png)


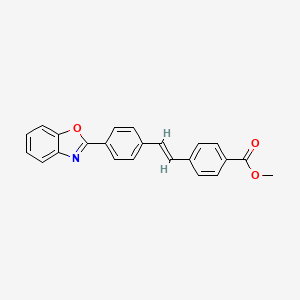
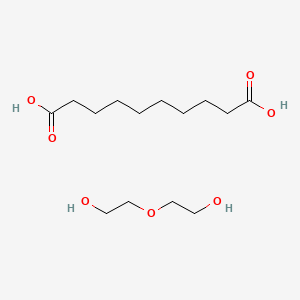

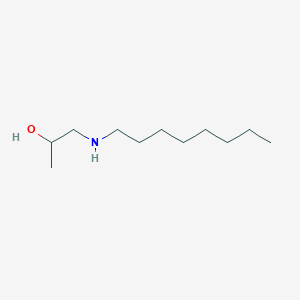

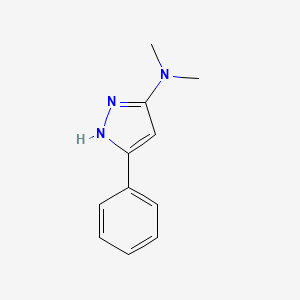
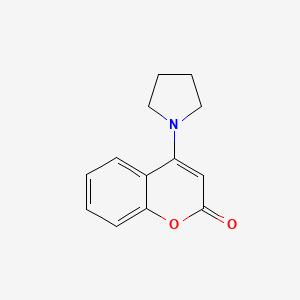
![2,11-dimethyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14689353.png)
